

The Versatile Scaffold: Ethyl 6-cyano-1H-indole-2-carboxylate in Medicinal Chemistry

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Compound of Interest

Compound Name: *Ethyl 6-cyano-1H-indole-2-carboxylate*

Cat. No.: B054647

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Introduction: **Ethyl 6-cyano-1H-indole-2-carboxylate** is a highly functionalized indole derivative that has emerged as a crucial building block in modern medicinal chemistry. Its unique structural features, including the reactive ester and nitrile groups, coupled with the privileged indole core, make it an attractive starting material for the synthesis of a diverse range of biologically active compounds. This document provides a detailed overview of its primary applications, particularly in the development of targeted cancer therapies, and explores its potential in other therapeutic areas.

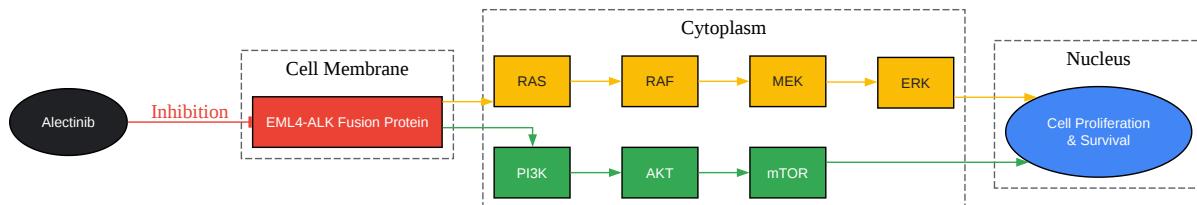
Application 1: Key Intermediate in the Synthesis of Alectinib, a Potent ALK Inhibitor

The most prominent application of **ethyl 6-cyano-1H-indole-2-carboxylate** is its role as a key intermediate in the synthesis of Alectinib.^[1] Alectinib is a second-generation, highly selective and potent inhibitor of Anaplastic Lymphoma Kinase (ALK), a crucial target in certain types of non-small cell lung cancer (NSCLC).^{[1][2]}

Biological Context: ALK Signaling in Cancer

Anaplastic Lymphoma Kinase is a receptor tyrosine kinase that plays a significant role in the development and progression of several cancers, most notably in NSCLC where chromosomal rearrangements can lead to the formation of a fusion gene, such as EML4-ALK. This fusion results in a constitutively active ALK protein that drives tumor cell proliferation and survival.

through various downstream signaling pathways, including the RAS-MEK-ERK and PI3K-AKT pathways.

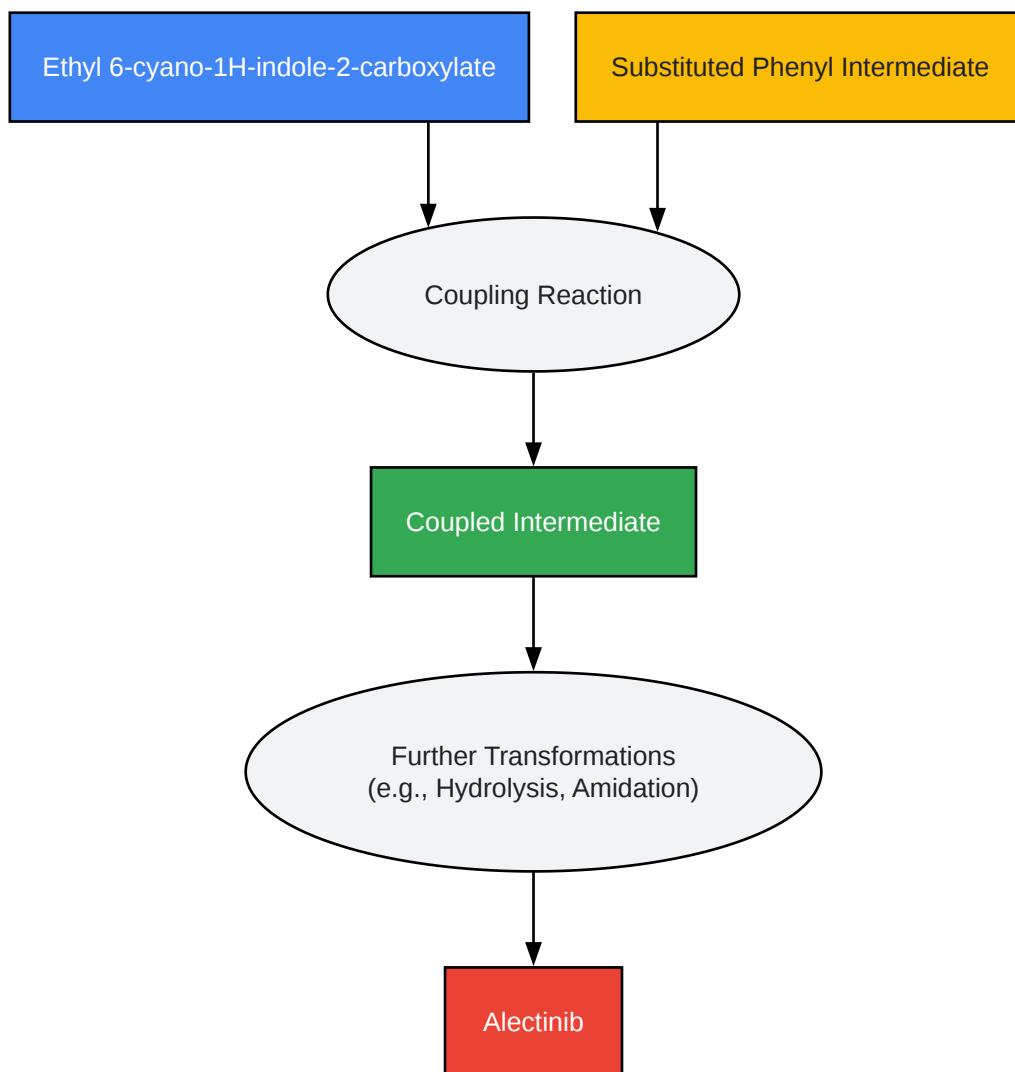


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Figure 1: Simplified ALK Signaling Pathway and Alectinib's Point of Intervention.

Synthetic Strategy and the Role of Ethyl 6-cyano-1H-indole-2-carboxylate

The synthesis of Alectinib involves a multi-step process where **ethyl 6-cyano-1H-indole-2-carboxylate** serves as a foundational scaffold. The cyano group at the 6-position is a key feature that contributes to the final drug's interaction with the ALK enzyme.^[1] The general synthetic workflow involves the coupling of the indole core with a substituted phenyl moiety, followed by further transformations to construct the final complex structure of Alectinib.



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Figure 2: General Workflow for the Synthesis of Alectinib.

Quantitative Biological Data of Alectinib

Alectinib has demonstrated potent inhibitory activity against both wild-type ALK and various clinically relevant mutant forms that confer resistance to first-generation inhibitors like crizotinib.

Target	IC50 (nM)	Cell Line	IC50 (nM)
Wild-type ALK	1.9[1][2]	NCI-H2228 (NSCLC)	53[1]
ALK L1196M	1.56[1]	KARPAS-299 (Lymphoma)	3[1]
ALK F1174L	-	NB-1 (Neuroblastoma)	4.5[1]
ALK R1275Q	-	-	-
ALK C1156Y	-	-	-

Experimental Protocols

Protocol 1: Synthesis of a Key Alectinib Intermediate

This protocol describes the condensation reaction between ethyl 6-cyano-1H-indole-3-carboxylate and 4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)- α,α -dimethylbenzyl alcohol, a key step in the synthesis of Alectinib.

Materials:

- Ethyl 6-cyano-1H-indole-3-carboxylate
- 4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)- α,α -dimethylbenzyl alcohol
- Tetrahydrofuran (THF), anhydrous
- Boron trifluoride diethyl etherate (BF₃·OEt₂)
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- To a solution of ethyl 6-cyano-1H-indole-3-carboxylate (1.0 eq) and 4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)- α,α -dimethylbenzyl alcohol (1.0 eq) in anhydrous THF, cool the mixture to 0-5 °C in an ice bath.
- Slowly add boron trifluoride diethyl etherate (1.0 eq) dropwise to the cooled solution while maintaining the temperature.
- Stir the reaction mixture at 0-5 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography to yield the desired coupled intermediate.

Application 2: Potential as Antiviral Agents

While the primary focus has been on its application in oncology, the indole-2-carboxylate scaffold is also recognized for its potential in the development of antiviral agents.^{[3][4][5]} Derivatives of indole-2-carboxylates have been synthesized and evaluated for their broad-spectrum antiviral activities.

One study reported the synthesis of a series of indole-2-carboxylate derivatives and their evaluation against various viruses.^[6] Although this study did not specifically use **ethyl 6-cyano-1H-indole-2-carboxylate** as the starting material, it highlights the potential of this class of compounds. For instance, certain derivatives showed inhibitory activity against Influenza A virus.

Compound	Virus	IC50 (μM)	Selectivity Index (SI)
14f	Influenza A/FM/1/47	7.53[6]	12.1[6]
8f	Cox B3 virus	-	17.1[6]

These findings suggest that the **ethyl 6-cyano-1H-indole-2-carboxylate** scaffold could be a valuable starting point for the design and synthesis of novel antiviral drugs. The cyano group offers a point for further chemical modification to optimize antiviral activity and selectivity.

Experimental Protocols

Protocol 2: General Procedure for Antiviral Activity Assay (CPE Inhibition Assay)

This protocol provides a general method for evaluating the *in vitro* antiviral activity of synthesized compounds using a cytopathic effect (CPE) inhibition assay.

Materials:

- Host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus)
- Virus stock
- Test compounds at various concentrations
- Cell culture medium (e.g., DMEM)
- Fetal Bovine Serum (FBS)
- Trypsin (for virus propagation)
- 96-well microplates
- MTT or other viability reagents
- Positive control antiviral drug (e.g., Oseltamivir)

Procedure:

- Seed host cells in 96-well microplates and incubate until a confluent monolayer is formed.
- Prepare serial dilutions of the test compounds in cell culture medium.
- Remove the growth medium from the cell monolayer and wash with phosphate-buffered saline (PBS).
- Add the virus suspension (at a predetermined multiplicity of infection) to the wells, except for the cell control wells.
- After a 1-hour adsorption period, remove the virus inoculum and add the different concentrations of the test compounds. Include wells for virus control (no compound) and cell control (no virus, no compound).
- Incubate the plates at 37 °C in a 5% CO₂ incubator for a period sufficient to observe CPE (typically 48-72 hours).
- After incubation, observe the CPE under a microscope.
- Quantify cell viability using a suitable method, such as the MTT assay.
- Calculate the 50% inhibitory concentration (IC₅₀) and the 50% cytotoxic concentration (CC₅₀) from the dose-response curves. The selectivity index (SI) is calculated as the ratio of CC₅₀ to IC₅₀.

Conclusion

Ethyl 6-cyano-1H-indole-2-carboxylate has proven to be a valuable and versatile intermediate in medicinal chemistry. Its pivotal role in the synthesis of the potent ALK inhibitor Alectinib underscores its importance in the development of targeted cancer therapies. Furthermore, the broader exploration of indole-2-carboxylate derivatives as antiviral agents suggests that this scaffold holds significant promise for the discovery of new therapeutics for infectious diseases. The presence of multiple functional groups allows for extensive chemical modifications, providing a rich platform for the generation of diverse compound libraries for drug discovery programs. Future research into novel derivatives of **ethyl 6-cyano-1H-indole-2-carboxylate** is warranted to fully exploit its therapeutic potential.

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